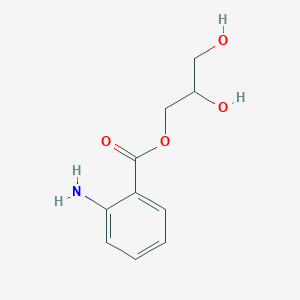

Glyceryl 1-(2-aminobenzoate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glyceryl 1-(2-aminobenzoate), also known as Glyceryl p-Aminobenzoate, is a compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 . It is a derivative of p-aminobenzoic acid .

Molecular Structure Analysis

The molecular structure of Glyceryl 1-(2-aminobenzoate) consists of a glycerol backbone with an aminobenzoate group attached . The percent composition is approximately C 56.86%, H 6.20%, N 6.63%, O 30.30% .Chemical Reactions Analysis

While specific chemical reactions involving Glyceryl 1-(2-aminobenzoate) are not detailed in the available resources, similar compounds such as benzocaine undergo various reactions including reduction and esterification .Wissenschaftliche Forschungsanwendungen

Applications in Sunscreen and Allergy Research

Glyceryl 1-(2-aminobenzoate), also known as glyceryl PABA, has been primarily studied in the context of its use in sunscreens and its potential to cause allergic reactions. Fisher (1977) reported cases of allergic sensitivity to glyceryl PABA in sunscreens, with cross-reactions to benzocaine, another chemically related ester of para-aminobenzoic acid (Fisher, 1977). Similarly, Bruze et al. (1988) found negative test reactions to high-purity glyceryl PABA in patients with contact and photocontact allergy to a nonpurified batch of the substance (Bruze, Gruvberger, & Thune, 1988).

Photodegradation and Stability Analysis

Research has also been conducted on the photodegradation and stability of glyceryl PABA. Flindt-Hansen et al. (1988) examined its photodegradation when exposed to sun lamp irradiation and compared its stability to other PABA derivatives (Flindt-Hansen, Nielsen, & Thune, 1988).

Cross-Reaction Studies

Studies on glyceryl PABA have highlighted its propensity for cross-reactions with other compounds. For instance, Fisher Aa (1976) noted that glyceryl PABA often cross-reacts with benzocaine and may occasionally show cross-reactivity with para-aminobenzoic acid, paraphenylenediamine, aniline, and sulfa drugs (Fisher Aa, 1976).

Analytical Chemistry and Derivatization Studies

In analytical chemistry, glyceryl 1-(2-aminobenzoate) has been involved in derivatization studies. Hronowski et al. (2020) reported its use for labeling N-glycans on a MALDI target through nonreductive amination, demonstrating its application in simplifying glycan profiles and enhancing analysis efficiency (Hronowski, Wang, Sosic, & Wei, 2020).

Application in Drug Synthesis

Safaei et al. (2013) described the use of a glycerol-based ionic liquid with a boron core, including 2-aminobenzamide, for the synthesis of quinazolinones, highlighting the compound's role in facilitating efficient and environmentally friendly synthesis processes (Safaei, Shekouhy, Shafiee, & Davoodi, 2013).

Eigenschaften

CAS-Nummer |

71574-35-1 |

|---|---|

Produktname |

Glyceryl 1-(2-aminobenzoate) |

Molekularformel |

C10H13NO4 |

Molekulargewicht |

211.21 g/mol |

IUPAC-Name |

2,3-dihydroxypropyl 2-aminobenzoate |

InChI |

InChI=1S/C10H13NO4/c11-9-4-2-1-3-8(9)10(14)15-6-7(13)5-12/h1-4,7,12-13H,5-6,11H2 |

InChI-Schlüssel |

VHWSRELATOUTAG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)N |

Synonyme |

Glyceryl 1-(2-Aminobenzoate); 2,3-Dihydroxypropyl Anthranilate; 1,2,3-Propanetriol, 1-(2-Aminobenzoate); |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)